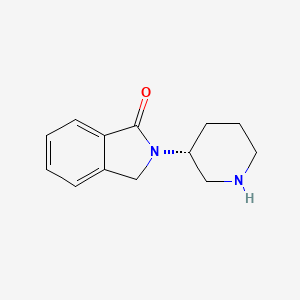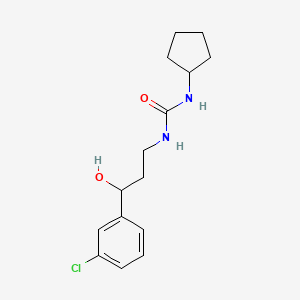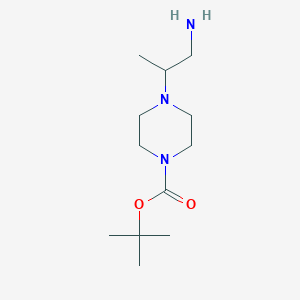
(R)-2-(Piperidin-3-yl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Sugimoto et al. (1995) focused on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, including compounds related to (R)-2-(Piperidin-3-yl)isoindolin-1-one . The research found that modifications to the piperidine and isoindolinone components could significantly affect the inhibitory potency against acetylcholinesterase, highlighting the chemical's relevance in designing potential treatments for diseases like Alzheimer's (Sugimoto et al., 1995).
Stereoselective Synthesis
Prasad et al. (2021) reported a stereoselective synthesis method for 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide, demonstrating the flexibility and efficiency of generating (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives. This method allows for the synthesis of highly functionalized compounds, which could have implications in drug development and material science (Prasad et al., 2021).
Antimycobacterial Activity
Rani et al. (2019) explored the antimycobacterial activities of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines. The compound with a butyl chain as a spacer between two pharmacophores and piperidine as the secondary amine component on the isoindoline ring exhibited potent activity against Mycobacterium tuberculosis without cytotoxicity. This indicates the potential of (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives in treating tuberculosis (Rani et al., 2019).
Pharmacological Applications
Norman et al. (1996) investigated phthalimide and isoindolinone derivatives as potential antipsychotic agents. The study evaluated the effects of bridge length and conformation on the biological activity of these compounds, providing insights into the pharmacological profiles of (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives. This research could contribute to the development of new treatments for psychiatric disorders (Norman et al., 1996).
properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVDGADEULRSM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-4-sulfonamide](/img/structure/B2884069.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884071.png)
![Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2884072.png)
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-(4-chlorobenzenesulfonyl)piperazine](/img/structure/B2884073.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea](/img/structure/B2884074.png)
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2884076.png)
![5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884077.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide](/img/structure/B2884079.png)
![2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884080.png)
![N-[2-[2-[2-[[oxo(3-pyridinyl)methyl]amino]ethoxy]ethoxy]ethyl]-3-pyridinecarboxamide](/img/structure/B2884082.png)
![methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2884085.png)
